2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a hybrid heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core substituted at the 3-position with a methyl group and at the 6-position with a 3-nitrophenyl moiety. The imidazothiazole system is further functionalized via a carbonyl group linked to a 1,2,3,4-tetrahydroisoquinoline scaffold.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-20(21(27)24-10-9-15-5-2-3-6-17(15)12-24)30-22-23-19(13-25(14)22)16-7-4-8-18(11-16)26(28)29/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBZUIAPKKKJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common approach is the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to yield the final product .
Industrial Production Methods
These optimizations may include the use of catalysts, microwave irradiation, or other techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or substituted imidazo[2,1-b][1,3]thiazoles from nucleophilic substitution .
Scientific Research Applications
2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazothiazole Core
3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
- Structural Difference : The nitro group is at the para position of the phenyl ring instead of the meta position. Additionally, the imidazothiazole core is partially saturated (5,6-dihydro).
- Partial saturation may enhance metabolic stability but reduce π-π stacking interactions critical for binding to biological targets .
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
- Structural Difference : Incorporates a thiadiazole ring fused to the imidazole (vs. thiazole in the target compound) and features a trifluoromethyl group at position 2.
- The thiadiazole ring may confer distinct electronic properties, influencing binding affinity .
2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole
- Structural Difference : A benzene ring is fused to the imidazothiazole system, forming a benzo[d]imidazothiazole scaffold.
- Impact: The extended aromatic system enhances planarity, improving intercalation into DNA or enzyme active sites.
Functional Group Modifications
3-Methyl-6-(naphthalen-2-yl)imidazo[2,1-b]thiazole
- Structural Difference : Replaces the 3-nitrophenyl group with a naphthalen-2-yl moiety.
- Impact : The naphthyl group introduces bulkier aromaticity, which may improve fluorescence properties. This compound served as a ligand in Ir(III) complexes for organic light-emitting diodes (OLEDs), achieving photoluminescence quantum yields up to 55.5% .
2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide
- Structural Difference: Features a hydrazinecarbothioamide side chain instead of the tetrahydroisoquinoline-carboxyl group.
- Impact : The hydrazinecarbothioamide group enhances hydrogen-bonding capacity, contributing to aldose reductase inhibitory activity (IC₅₀ values in micromolar range) .
Anticancer Activity
- Target Compound: No direct activity data is available, but structural analogs like imidazo[2,1-b]thiazole-thiadiazole conjugates exhibited anti-proliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 8.2–25.6 µM .
- Benzo[d]imidazothiazole Derivatives : Chlorinated analogs showed cytotoxicity via apoptosis induction, likely due to interactions with DNA or tubulin .
Enzyme Inhibition
- Aldose Reductase Inhibition : Hydrazinecarbothioamide derivatives (e.g., compound 3a in ) demonstrated IC₅₀ values of 0.82–1.24 µM, attributed to the thioamide group’s interaction with the enzyme’s active site .
Photophysical Properties
- Ir(III) Complexes : Imidazothiazole ligands with naphthyl substituents achieved tunable emission wavelengths (557–619 nm) and high quantum yields, making them viable for optoelectronic applications .
Biological Activity
The compound 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 384.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in bacterial cell wall synthesis. This suggests that the compound may exhibit antimicrobial properties by disrupting bacterial growth and viability.
- Anticancer Properties : Research indicates that derivatives from the imidazo[2,1-b]thiazole family can interfere with microtubule dynamics in cancer cells. This disruption leads to cell cycle arrest and apoptosis. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
Case Studies
Several studies have explored the biological implications of imidazo[2,1-b]thiazole derivatives:
- Anticancer Activity : A study reported that a related imidazo[2,1-b]thiazole derivative exhibited significant cytotoxicity against human cervix carcinoma (HeLa) cells with an IC50 value of approximately 0.86 µM. This highlights the potential for developing targeted therapies based on structural modifications of these compounds .
- Antimicrobial Effects : Another investigation into similar compounds indicated their effectiveness in inhibiting bacterial growth through mechanisms involving enzyme inhibition critical for cell wall synthesis. This positions them as potential candidates for antibiotic development.
Comparative Analysis
When compared to other heterocyclic compounds such as benzo[d]imidazo derivatives and other thiazole-based analogues, the unique structural features of this compound confer distinct pharmacological profiles that merit further exploration.
Table: Comparison with Similar Compounds
| Compound Type | Notable Activities | IC50 Values |
|---|---|---|
| Benzo[d]imidazo derivatives | Anticancer | Ranges from low µM to nM |
| Imidazo[2,1-b]thiazole carboxamide analogues | Antimicrobial and anticancer | Varies widely |
Q & A
Q. What are the common synthetic routes for synthesizing imidazo[2,1-b][1,3]thiazole derivatives like this compound?
Methodological Answer : Imidazo[2,1-b][1,3]thiazoles are typically synthesized via multicomponent reactions. For example, a catalyst-free, one-pot three-component reaction involving phenylglyoxal derivatives, aniline derivatives, and aminobenzothiazoles can yield structurally complex products. Solvent optimization (e.g., ethanol or DMF) and stoichiometric ratios (1:1:1 molar equivalents) are critical for achieving high yields . Alternative methods include cyclocondensation of hydrazonoyl halides with alkyl carbothioates, where reaction conditions (e.g., ethanol as solvent, triethylamine as base) influence product purity .
Q. How is the structural characterization of this compound performed?
Methodological Answer : Characterization relies on multimodal spectroscopy and crystallography:
- NMR : and NMR identify proton environments and carbonyl/aromatic carbon signals. For example, imidazo-thiazole protons appear at δ 7.2–8.5 ppm, while tetrahydroisoquinoline protons resonate at δ 3.0–4.5 ppm .
- IR : Stretching frequencies for C=O (1650–1700 cm) and NO (1520–1350 cm) confirm functional groups .
- X-ray crystallography : Resolves stereochemistry and validates fused-ring systems (e.g., imidazo-thiazole vs. tetrahydroisoquinoline connectivity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multistep syntheses?
Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may increase side reactions. Ethanol balances reactivity and solubility .
- Temperature : Elevated temperatures (70–80°C) accelerate imidazo-thiazole formation but risk nitro-group decomposition .
- Catalyst screening : Catalyst-free conditions reduce cost but may require longer reaction times (e.g., 6–12 hours) . Example optimization data from a three-component reaction is shown below:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | 6 | 65 |
| DMF | 80 | 4 | 58 |
| Toluene | 100 | 8 | 42 |
(Adapted from )
Q. What computational strategies predict reactivity and regioselectivity in imidazo-thiazole synthesis?
Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and electronic effects:
- Reaction path simulation : Identifies favorable pathways for cyclization (e.g., nucleophilic attack at the thiazole sulfur vs. imidazo nitrogen) .
- Charge distribution analysis : The electron-withdrawing nitro group on the phenyl ring directs electrophilic substitution to the para position .
- Molecular docking : Predicts binding affinities for biological targets (e.g., focal adhesion kinases) to prioritize derivatives for synthesis .
Q. How are spectral data contradictions resolved (e.g., unexpected 1H^1H1H NMR splitting patterns)?
Methodological Answer : Contradictions arise from dynamic processes or impurities:
- Variable-temperature NMR : Detects tautomerism (e.g., keto-enol equilibria in carbonyl groups) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in fused-ring systems .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]) and rules out byproducts . Example: A downfield-shifted carbonyl signal in NMR may indicate hydrogen bonding with residual solvent, verified by drying the sample under vacuum .
Q. How can biological activity be evaluated against resistant pathogens?
Methodological Answer : Standardized assays include:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity due to membrane disruption .
- Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .
- SAR (Structure-Activity Relationship) : Compare substituents (e.g., 3-nitrophenyl vs. 4-methylphenyl) to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
